

GSK329 off-target effects to consider

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Compound of Interest		
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Technical Support Center: GSK329

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using **GSK329**, a potent and selective inhibitor of cardiac troponin I-interacting kinase (TNNI3K). This guide focuses on potential off-target effects to consider during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of **GSK329**?

GSK329 is a highly potent inhibitor of cardiac troponin I-interacting kinase (TNNI3K), with a reported IC50 of 10 nM.[1] TNNI3K is a cardiomyocyte-specific kinase, and its inhibition has been shown to reduce infarct size, reactive oxygen species (ROS) levels, and p38 activation in models of ischemia/reperfusion cardiac injury.[2]

Q2: I am observing unexpected effects in my experiment. Could these be due to off-target activity of **GSK329**?

While **GSK329** is a selective inhibitor, like most kinase inhibitors, it can interact with other kinases, especially at higher concentrations. Unexpected phenotypes could indeed be a result of off-target effects. It is crucial to compare the concentration of **GSK329** you are using with its IC50 values for known off-targets.

Q3: What are the known off-target kinases for **GSK329**?



GSK329 has been screened against a panel of 185 kinases and has shown greater than 100-fold selectivity for TNNI3K over 80% of these. However, several kinases have been identified as potential off-targets. At a concentration of 100 nM, **GSK329** was found to inhibit the following 11 kinases by more than 50%: Axl, DDR2, Flt1, Flt3, Flt4, KDR, Mer, MuSK, PTK5, TAO2, and TAO3.

Troubleshooting Guide: Unexpected Phenotypes

If you are observing unexpected cellular phenotypes when using **GSK329**, this guide can help you troubleshoot whether these effects might be due to off-target kinase inhibition.

Step 1: Review Your Experimental Concentration

Compare the concentration of **GSK329** used in your experiment with the on-target IC50 for TNNI3K (10 nM). If your working concentration is significantly higher, the probability of engaging off-targets increases.

Step 2: Consult the Off-Target Profile

The table below summarizes the known off-target kinases of **GSK329** and their primary cellular functions. Consider whether the inhibition of any of these kinases could explain your observed phenotype.

Table 1: Quantitative Off-Target Profile of GSK329



Target Kinase	Fold Selectivity vs. TNNI3K	Primary Cellular Functions	Potential Cellular Consequences of Inhibition
TNNI3K (On-Target)	1	Cardiac signaling, response to ischemia/reperfusion injury.[2]	Cardioprotection in ischemia models.
VEGFR2 (KDR)	40	Angiogenesis, vascular development, endothelial cell proliferation and migration.[3][4][5][6]	Inhibition of blood vessel formation, potential anti-tumor effects.
p38α (MAPK14)	80	Stress response, inflammation, apoptosis, cell cycle.	Anti-inflammatory effects, modulation of cell survival and proliferation.
B-Raf	>200	Cell growth, differentiation, and survival (MAPK/ERK pathway).	Inhibition of proliferation in BRAF-mutant cells.
AxI	>10 (implied)	Cell survival, proliferation, migration, and immune response.[7] [8][9][10][11]	Inhibition of cell migration and invasion, potential effects on immune cell function.
DDR2	>10 (implied)	Cell adhesion, proliferation, and extracellular matrix remodeling.[12][13] [14][15][16]	Altered cell-matrix interactions and migration.



Flt1 (VEGFR1)	>10 (implied)	Angiogenesis, monocyte/macrophag e migration.[17][18] [19][20]	Modulation of angiogenesis and inflammation.
Flt3	>10 (implied)	Hematopoietic progenitor cell proliferation and survival.[21][22][23] [24][25]	Effects on hematopoietic cell development and survival.
Flt4 (VEGFR3)	>10 (implied)	Lymphangiogenesis, lymphatic endothelial cell growth and survival.[26][27][28] [29][30]	Inhibition of lymphatic vessel formation.
Mer (MERTK)	>10 (implied)	Apoptotic cell clearance (efferocytosis), immune response regulation.[1][31][32] [33][34]	Impaired clearance of apoptotic cells, potential for autoimmune-like responses.
MuSK	>10 (implied)	Neuromuscular junction formation and maintenance.[2][35] [36][37][38]	Potential disruption of neuromuscular signaling.
PTK5 (PTK7)	>10 (implied)	Planar cell polarity, cell migration, and embryonic development.	Developmental defects, altered cell migration.
TAO2	>10 (implied)	Stress-activated MAPK signaling, nuclear speckle integrity, pre-mRNA splicing.[39][40][41] [42]	Disruption of cellular stress responses and RNA processing.



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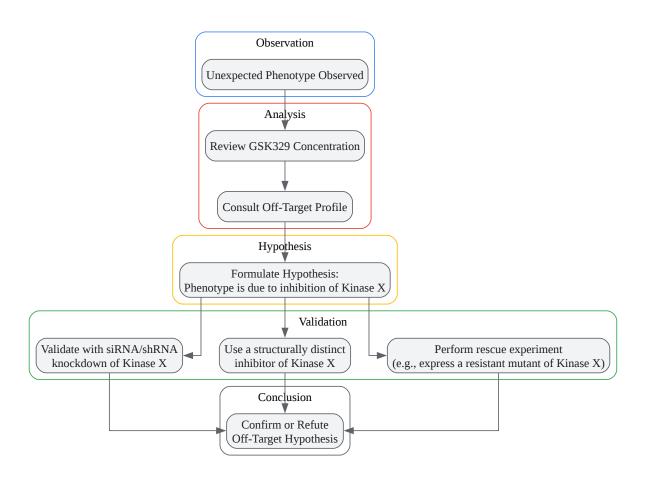
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Note: Fold selectivity for the 11 off-targets is implied to be greater than 10, as inhibition was observed at 100 nM, which is 10 times the IC50 for the primary target TNNI3K.

Step 3: Experimental Validation Workflow

If you suspect an off-target effect, the following workflow can help you to investigate it systematically.





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Troubleshooting workflow for suspected off-target effects.

Methodologies Kinase Selectivity Profiling Protocol

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The selectivity of **GSK329** was likely determined using a competitive binding assay or an in vitro kinase activity assay. A general protocol for such an assay is provided below, based on common methodologies in the field. For the specific protocol used for **GSK329**, researchers are directed to patent WO 2011/088027 A1.

General Kinase Activity Assay (e.g., ADP-Glo™ Kinase Assay):

Reagent Preparation:

- Prepare a reaction buffer containing a buffer (e.g., Tris-HCl), MgCl₂, DTT, and a substrate peptide specific for the kinase being tested.
- Serially dilute GSK329 in DMSO to create a range of concentrations.
- Prepare a solution of the kinase of interest and ATP at a concentration near its Km.

Kinase Reaction:

- In a multi-well plate, add the kinase, the substrate/buffer solution, and the diluted GSK329 or DMSO (vehicle control).
- Initiate the kinase reaction by adding the ATP solution.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

Signal Detection:

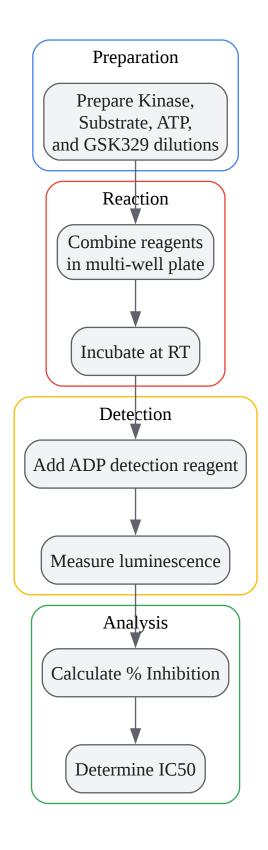
- Stop the kinase reaction and measure the amount of ADP produced using a detection reagent (e.g., ADP-Glo™).
- The luminescent signal is proportional to the amount of ADP generated and thus reflects the kinase activity.

Data Analysis:

Calculate the percent inhibition of kinase activity for each concentration of GSK329
relative to the vehicle control.



 Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.





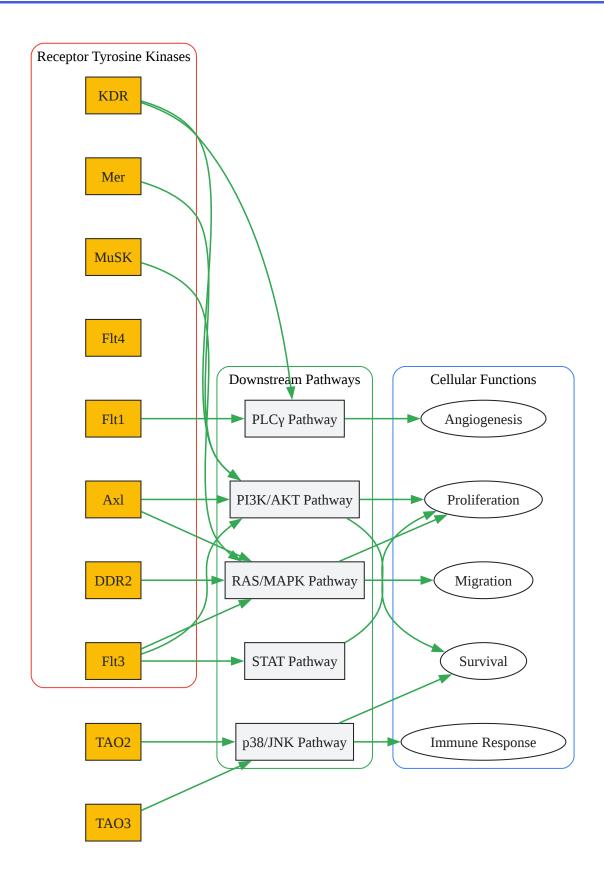
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General workflow for an in vitro kinase activity assay.

Signaling Pathways

The off-target kinases of **GSK329** are involved in a multitude of signaling pathways. Understanding these can help predict potential cellular consequences. Below is a simplified representation of some of the key pathways.





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Simplified overview of signaling pathways involving **GSK329** off-targets.



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